molecular formula C19H24FNO2S B14951090 N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide

N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B14951090
M. Wt: 349.5 g/mol
InChI Key: QOKSLVHCYWZVQH-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide is an organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide typically involves the reaction of 4-tert-butylphenyl ethylamine with 4-fluorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C19H24FNO2S

Molecular Weight

349.5 g/mol

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide

InChI

InChI=1S/C19H24FNO2S/c1-14(16-7-9-17(10-8-16)19(2,3)4)21-24(22,23)13-15-5-11-18(20)12-6-15/h5-12,14,21H,13H2,1-4H3

InChI Key

QOKSLVHCYWZVQH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NS(=O)(=O)CC2=CC=C(C=C2)F

Origin of Product

United States

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